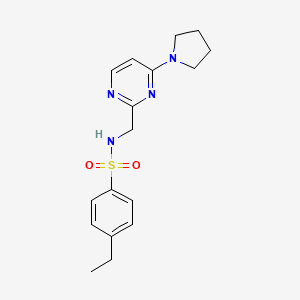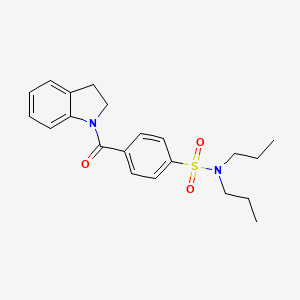
1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one, also known as DMQX, is a quinoxaline derivative that has been widely studied for its potential as a research tool in neuroscience. DMQX is a selective antagonist of the ionotropic glutamate receptor subtypes AMPA and kainate, which are involved in excitatory neurotransmission in the brain.
Mécanisme D'action
1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one acts as a competitive antagonist of the AMPA and kainate receptors, binding to the receptor site and blocking the action of glutamate, the primary excitatory neurotransmitter in the brain. By blocking these receptors, 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one can modulate the activity of neural circuits and alter synaptic plasticity, which can have downstream effects on behavior and cognition.
Biochemical and Physiological Effects:
1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one has been shown to have a number of effects on the nervous system, including modulation of synaptic transmission, alteration of neuronal excitability, and changes in synaptic plasticity. These effects can vary depending on the dose and duration of 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one exposure, as well as the specific neural circuit being studied. 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one has also been shown to have some non-specific effects on other neurotransmitter systems, such as the GABAergic system, which can complicate interpretation of results.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one has several advantages as a research tool, including its high selectivity for AMPA and kainate receptors, its ability to modulate synaptic plasticity, and its relatively long half-life in vivo. However, there are also some limitations to its use, including its potential for non-specific effects on other neurotransmitter systems, its potential for toxicity at high doses, and the need for careful dosing and experimental design to avoid confounding factors.
Orientations Futures
There are several areas of future research that could build on the existing work on 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one. One area of focus could be on developing more selective and potent AMPA and kainate receptor antagonists, which could help to clarify the specific roles of these receptors in neural circuits and behavior. Another area of interest could be on studying the effects of 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one on different types of neural circuits, such as those involved in sensory processing or motor control. Finally, there is potential for 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one to be used in combination with other research tools, such as optogenetics or calcium imaging, to better understand the dynamics of neural circuits and their modulation by glutamate receptors.
Méthodes De Synthèse
1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one can be synthesized through a multi-step process involving the reaction of 2,5-dimethylbenzylamine with 4,5-dichloro-6-methoxy-2-(tosylamino)pyrimidine, followed by the reaction of the resulting intermediate with 2,3-dichloroquinoxaline. This method has been described in detail in the literature and has been used to produce 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one in sufficient quantities for research purposes.
Applications De Recherche Scientifique
1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one has been used extensively in research to investigate the role of AMPA and kainate receptors in synaptic transmission and plasticity. These receptors are involved in a variety of physiological processes, including learning and memory, and their dysfunction has been implicated in a number of neurological disorders such as epilepsy and stroke. 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one has been used to selectively block these receptors and study their effects on neuronal activity and behavior.
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-17-6-10-22(11-7-17)32(29,30)25-16-27(15-20-13-18(2)5-8-19(20)3)24-12-9-21(31-4)14-23(24)26(25)28/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQRJMIXKCABPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2790100.png)





![2-tert-butyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2790109.png)
![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2790114.png)


![1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B2790118.png)
![2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL](/img/structure/B2790119.png)